molecular formula C14H13NO2 B3259342 3-(Benzyloxy)-6-methylpicolinaldehyde CAS No. 317384-90-0

3-(Benzyloxy)-6-methylpicolinaldehyde

Cat. No.: B3259342
CAS No.: 317384-90-0
M. Wt: 227.26 g/mol
InChI Key: RDBGNWUXJJWFET-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-6-methylpicolinaldehyde is an organic compound that belongs to the class of picolinaldehydes It features a benzyl ether group attached to the third position of the pyridine ring and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-6-methylpicolinaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylpicolinaldehyde.

    Benzylation: The aldehyde group is protected by converting it into an acetal or ketal. The benzylation of the hydroxyl group is then carried out using benzyl bromide in the presence of a base such as potassium carbonate.

    Deprotection: The acetal or ketal protecting group is removed under acidic conditions to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-6-methylpicolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: 3-(Benzyloxy)-6-methylpicolinic acid.

    Reduction: 3-(Benzyloxy)-6-methylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-6-methylpicolinaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of functional materials with specific properties.

    Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-6-methylpicolinaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The benzyl ether and aldehyde groups can interact with biological targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)pyridine: Lacks the methyl group at the sixth position.

    6-Methylpicolinaldehyde: Lacks the benzyl ether group.

    3-(Methoxy)-6-methylpicolinaldehyde: Has a methoxy group instead of a benzyl ether group.

Uniqueness

3-(Benzyloxy)-6-methylpicolinaldehyde is unique due to the presence of both the benzyl ether and methyl groups, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

6-methyl-3-phenylmethoxypyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11-7-8-14(13(9-16)15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBGNWUXJJWFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-(benzyloxy)-6-methyl-2-pyridinemethanol (0.0314 mol) and MnO2 (29.52 g) in CH2Cl2 (100 ml) was stirred at room temperature overnight and then purified over silica gel on a glass filter (eluent: CH2Cl2 100%). The pure fractions were collected and the solvent was evaporated, yielding 6.71 g of 6-methyl-3-(phenyl-methoxy)-2-pyridinecarboxaldehyde (94%) (interm. 6).
Quantity
0.0314 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
29.52 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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